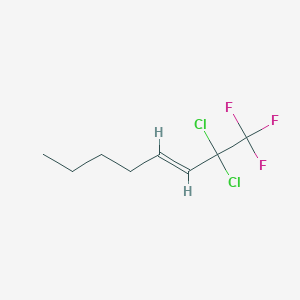

2,2-Dichloro-1,1,1-trifluorooct-3-ene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

261503-33-7 |

|---|---|

Molecular Formula |

C8H11Cl2F3 |

Molecular Weight |

235.07 g/mol |

IUPAC Name |

2,2-dichloro-1,1,1-trifluorooct-3-ene |

InChI |

InChI=1S/C8H11Cl2F3/c1-2-3-4-5-6-7(9,10)8(11,12)13/h5-6H,2-4H2,1H3 |

InChI Key |

WJOURPVKVDQPRH-UHFFFAOYSA-N |

SMILES |

CCCCC=CC(C(F)(F)F)(Cl)Cl |

Isomeric SMILES |

CCCC/C=C/C(C(F)(F)F)(Cl)Cl |

Canonical SMILES |

CCCCC=CC(C(F)(F)F)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dichloro 1,1,1 Trifluorooct 3 Ene

Retrosynthetic Analysis of 2,2-Dichloro-1,1,1-trifluorooct-3-ene

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. amazonaws.com This process involves breaking bonds and converting functional groups in the reverse direction of a chemical reaction, guided by known and reliable chemical transformations.

Key Disconnections and Strategic Bond Formations

The primary disconnections for this compound involve the carbon-carbon double bond of the octene backbone and the carbon-halogen bonds. A logical retrosynthetic approach would be to disconnect the C3-C4 double bond, suggesting a Wittig-type reaction or a related olefination strategy. This would lead to two key fragments: a four-carbon aldehyde or ketone and a four-carbon ylide precursor.

Another strategic bond formation to consider is the creation of the C2-C3 bond. This could be achieved through an aldol-type condensation followed by subsequent modifications. The dichlorodifluoromethyl group presents a unique challenge and its introduction is a critical step in the synthesis.

Identification of Advanced Synthetic Intermediates for this compound

Based on the retrosynthetic analysis, several advanced synthetic intermediates can be identified. One key intermediate is a precursor to the dichlorotrifluoroethylidene phosphonium (B103445) ylide or a related Horner-Wadsworth-Emmons reagent. Another crucial intermediate would be a four-carbon aldehyde, such as butanal, or a corresponding ketone.

Alternatively, a precursor containing the pre-formed dichlorotrifluoromethyl group, such as 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123), could be a starting point. nih.govnist.gov This would then require the formation of the octene backbone. A potential intermediate in this pathway could be 2,2-dichloro-1,1,1-trifluoropropyne, which could then undergo a coupling reaction with a suitable four-carbon fragment.

Strategies for Constructing the Fluorinated and Chlorinated Octene Core

The construction of the fluorinated and chlorinated octene core of this compound requires careful consideration of the sequence of bond formations and functional group introductions.

Approaches to Forming the Oct-3-ene (B8807844) Backbone

The oct-3-ene backbone can be constructed through various established synthetic methods. youtube.comnih.govnist.govnih.gov One common approach is the Wittig reaction, where an aldehyde or ketone reacts with a phosphonium ylide to form an alkene. In this case, butanal could react with a suitable four-carbon ylide.

Another strategy involves alkyne chemistry. A terminal alkyne, such as 1-butyne, could be coupled with a four-carbon electrophile, followed by partial reduction of the resulting alkyne to the desired alkene. The stereochemistry of the double bond (E or Z) would need to be controlled during this step.

Introduction of the Trifluoromethyl Group in this compound Precursorsnih.govbeilstein-journals.orgconicet.gov.ar

The introduction of the trifluoromethyl group is a critical step in the synthesis of this compound. nih.govbeilstein-journals.orgconicet.gov.ar This can be achieved through various methods, including the use of electrophilic trifluoromethylating reagents. beilstein-journals.orgconicet.gov.ar

Electrophilic Trifluoromethylation Reagents and Methodsbeilstein-journals.org

Electrophilic trifluoromethylating reagents are compounds that can deliver a "CF3+" equivalent to a nucleophile. beilstein-journals.orgconicet.gov.ar These reagents have become increasingly popular in organic synthesis due to their ability to introduce the trifluoromethyl group under relatively mild conditions. beilstein-journals.orgnih.gov

Several classes of electrophilic trifluoromethylating reagents have been developed, including sulfonium (B1226848) salts, iodonium (B1229267) salts, and others. beilstein-journals.orgconicet.gov.arnih.govacs.orgchem-station.com The choice of reagent often depends on the specific substrate and desired reaction conditions. For the synthesis of a precursor to this compound, an appropriate nucleophilic intermediate would be required to react with the electrophilic trifluoromethylating agent. For instance, an enolate or a related carbanion derived from a suitable precursor could be trifluoromethylated.

The reaction mechanism typically involves the attack of the nucleophile on the electrophilic trifluoromethyl source. beilstein-journals.orgconicet.gov.ar The development of new and more efficient electrophilic trifluoromethylating reagents remains an active area of research. beilstein-journals.orgacs.org

Research Findings on Related Synthetic Methodologies

While a direct synthesis of this compound is not extensively reported, related synthetic transformations provide valuable insights. For instance, the synthesis of 1,1-dichloro-1-alkenes from 1,1,1-trifluoroalkanones using aluminum trichloride (B1173362) has been demonstrated, showcasing a novel rearrangement and halogen exchange reaction. beilstein-journals.org This suggests that a precursor ketone could potentially be converted to the desired dichlorinated alkene.

Furthermore, methods for the synthesis of other halogenated alkenes, such as 1,1-dichloro-2,2-difluoroethylene (B1203012), often involve dehalogenation or dehydrohalogenation reactions of polychlorinated and polyfluorinated alkanes. orgsyn.org Similar strategies could be envisioned for the final steps in the synthesis of this compound. The synthesis of related compounds like 2,3-dichloro-1,1,1-trifluoropropane (B1583484) from 2,2-dichloro-1,1,1-trifluoroethane highlights the utility of readily available fluorinated starting materials. google.com

The introduction of trifluoromethyl groups into alkenes is a well-studied area, with numerous methods available for the trifluoromethylation of alkenes and their precursors. nih.govrsc.orgnih.govresearchgate.netorganic-chemistry.org These methods often involve radical or transition-metal-catalyzed processes and can be applied to a wide range of substrates.

Interactive Data Table: Key Reagents and Intermediates

| Compound Name | Chemical Formula | Role in Synthesis |

| 2,2-Dichloro-1,1,1-trifluoroethane | C2HCl2F3 | Potential Starting Material |

| Butanal | C4H8O | Precursor for Octene Backbone |

| 1-Butyne | C4H6 | Precursor for Octene Backbone |

| Electrophilic Trifluoromethylating Reagent | Varies | Source of Trifluoromethyl Group |

| 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-one | C13H15Cl2FO3 | Related Ketone Precursor |

| 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H-1,2,3-triazole | C9H4Cl2F3N3 | Example of a complex molecule with a dichlorotrifluoromethylphenyl group |

Nucleophilic Trifluoromethylation Reagents and Methods

Nucleophilic trifluoromethylation is a primary strategy for introducing the CF₃ group. This typically involves the reaction of a nucleophilic "CF₃⁻" equivalent with an electrophilic carbon, such as a carbonyl group. The most prominent reagent for this transformation is trimethyl(trifluoromethyl)silane (TMSCF₃), often referred to as the Ruppert-Prakash reagent. acs.org This reagent, upon activation by a nucleophilic catalyst (e.g., a fluoride (B91410) source), delivers a trifluoromethyl group to aldehydes and ketones.

In a potential synthesis of this compound, a suitable precursor such as 2,2-dichlorooct-3-enal could be reacted with the Ruppert-Prakash reagent. The reaction proceeds via the addition of the trifluoromethyl anion to the carbonyl carbon, followed by silyl (B83357) ether formation and subsequent hydrolysis to yield the trifluoromethyl alcohol. While the Ruppert-Prakash reagent is widely used, other nucleophilic sources have also been developed. rsc.org A small library of primary amines with a geminal CF₃ group has been synthesized starting from aldehydes or ketones using this reagent. enamine.net

Table 1: Selected Nucleophilic Trifluoromethylation Reagents

| Reagent Name | Formula | Typical Substrate | Activator/Conditions |

|---|---|---|---|

| Ruppert-Prakash Reagent | (CH₃)₃SiCF₃ | Aldehydes, Ketones, Imines | Catalytic fluoride (e.g., TBAF, CsF) |

| Fluoroform | HCF₃ | Carbonyl compounds | Strong base (e.g., KHMDS) |

| Trifluoromethyl Phenylsulfone | PhSO₂CF₃ | Electron-deficient alkenes | Nucleophilic initiator |

Radical Trifluoromethylation Pathways

Radical trifluoromethylation offers an alternative approach, particularly for functionalizing alkenes. This method involves the generation of a trifluoromethyl radical (•CF₃), which then adds across a double bond. orientjchem.org Several reagents are effective sources of •CF₃, including Togni's reagents (hypervalent iodine compounds), Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts), and sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent). orientjchem.orgenamine.netnih.gov These reactions are often initiated by photoredox catalysis, metal catalysis (e.g., Cu, Fe), or oxidants. orientjchem.orgrsc.orgorganic-chemistry.org

For the synthesis of this compound, a strategy could involve the radical trifluoromethylation of a pre-existing dichlorinated alkene, such as 3,3-dichloro-1-octene. The addition of the •CF₃ radical would proceed according to Markovnikov's rule, generating a more stable secondary radical, which is then quenched to form the product. The choice of initiator and reaction conditions can influence the efficiency and selectivity of the addition. nih.gov For instance, visible-light-induced methods provide mild and step-economical routes for such transformations. nih.gov

Table 2: Common Radical Trifluoromethylation Reagents and Methods

| Reagent Type | Example | Generation of •CF₃ | Typical Reaction |

|---|---|---|---|

| Hypervalent Iodine | Togni's Reagent | Metal catalysis (Cu, Fe), Photoredox | Trifluoromethylation of alkenes and alkynes nih.govacs.org |

| Electrophilic Salts | Umemoto's Reagent | Photoredox, Metal catalysis | Trifluoromethylation of nucleophiles, arenes, alkenes enamine.netrsc.orgrsc.org |

| Sulfinate Salt | Langlois' Reagent (CF₃SO₂Na) | Oxidant (e.g., Mn(OAc)₃, K₂S₂O₈) | Hydrotrifluoromethylation of unactivated alkenes orientjchem.org |

| Sulfonyl Chloride | CF₃SO₂Cl | Photoredox catalysis | Chlorotrifluoromethylation of alkenes mdpi.com |

Methods for Geminal Dichlorination in this compound Synthesis

The introduction of the geminal dichloro group (a CCl₂ unit) is a critical step. Gem-dihalides are compounds where two halogen atoms are attached to the same carbon atom. ncert.nic.in A common and direct method for synthesizing gem-dichlorides is the reaction of a ketone with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

In the context of the target molecule, a plausible precursor would be 1,1,1-trifluorooct-3-en-2-one. Treatment of this ketone with PCl₅ would replace the carbonyl oxygen with two chlorine atoms to furnish the desired this compound. Another relevant method involves the reduction of trichloro-ketones; for example, 2,2,2-trichloro-1-arylethanones can be reduced to the corresponding 2,2-dichloro-1-arylethanones using a Grignard reagent (RMgX) via a proposed single electron transfer mechanism. rsc.org

Table 3: Methods for Geminal Dichlorination

| Method | Precursor | Reagent(s) | Description |

|---|---|---|---|

| Ketone Chlorination | Ketone (R-CO-R') | PCl₅, SOCl₂ | Replacement of carbonyl oxygen with two chlorine atoms. |

| Haloform Reaction | Methyl Ketone | NaOH, Cl₂ | Can produce chloroform; less controlled for this specific synthesis. |

| Trichloro-ketone Reduction | α,α,α-Trichloroketone | RMgX | Selective reduction of one C-Cl bond to C-H. rsc.org |

| Dichlorocarbene Addition | Alkene | CHCl₃, Base | Addition of :CCl₂ to a double bond, typically forming a dichlorocyclopropane. |

Sequential and Convergent Synthesis Approaches to this compound

The assembly of this compound can be designed using either a sequential (linear) or a convergent strategy.

Sequential Synthesis: This approach involves the stepwise modification of a single starting material. A possible linear sequence could begin with a simple C8 precursor like oct-3-en-2-one. The synthesis would proceed by first introducing the trifluoromethyl group via nucleophilic addition of TMSCF₃ to the ketone, followed by dehydration to regenerate an alkene, and then subsequent dichlorination at a different position. Alternatively, one could start with 1,1,1-trifluorooctan-2-one, perform geminal dichlorination using PCl₅, and then create the double bond at the 3-position via an elimination reaction.

Convergent Synthesis: This strategy involves preparing key fragments of the molecule separately and then coupling them in a later step. A potential convergent route could involve:

Fragment A: Preparation of a C2 unit containing the trifluoromethyl and gem-dichloro groups, such as a 2,2-dichloro-1,1,1-trifluoroethyl metallic reagent (e.g., organolithium or Grignard).

Fragment B: Preparation of a C6 aldehyde, hex-2-enal.

Stereoselective Synthesis of this compound

Achieving stereocontrol over the C3=C4 double bond is a significant challenge in the synthesis of this molecule. The desired product can exist as either the (E) or (Z) isomer, and their biological or material properties could differ substantially.

Control of (E/Z) Olefin Geometry in the Oct-3-ene Moiety

Several established synthetic methods can be employed to control the geometry of the newly formed double bond. The choice of strategy often depends on the nature of the precursor.

Alkyne Reduction: A highly reliable method for stereoselective alkene synthesis is the partial reduction of an alkyne. The synthesis of 2,2-dichloro-1,1,1-trifluorooct-3-yne as a key intermediate would allow for selective access to either the (E) or (Z) alkene.

Z-alkene: Reduction using Lindlar's catalyst (palladium on CaCO₃, poisoned with lead) or other similar poisoned catalysts results in syn-addition of hydrogen, yielding the (Z)-isomer.

E-alkene: Dissolving metal reduction, such as with sodium in liquid ammonia (B1221849) (Birch reduction conditions), proceeds via an anti-addition mechanism to give the thermodynamically more stable (E)-isomer.

Wittig-type Reactions: Olefination reactions like the Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant are powerful tools for creating double bonds with geometric control. A plausible disconnection would be between C3 and C4, reacting a C3 phosphonium ylide (or phosphonate (B1237965) carbanion) with a C5 aldehyde (pentanal).

Unstabilized or semi-stabilized Wittig ylides typically favor the (Z)-alkene under salt-free conditions.

The HWE reaction, using stabilized phosphonate carbanions, generally provides excellent selectivity for the (E)-alkene.

Olefin Metathesis: While often used for macrocyclization, cross-metathesis can also form acyclic alkenes. nih.gov Kinetically controlled E-selective cross-metathesis has been developed to generate thermodynamically disfavored alkenyl halides. mit.edu Although more complex, a strategy involving a stereoretentive cross-metathesis could potentially be designed. researchgate.net

Table 4: Strategies for (E/Z) Olefin Control

| Method | Precursor | Reagents/Catalyst | Predominant Isomer |

|---|---|---|---|

| Alkyne Reduction | Alkyne | H₂, Lindlar's Catalyst | Z |

| Alkyne Reduction | Alkyne | Na, liq. NH₃ | E |

| Wittig Reaction | Aldehyde + Ylide | Unstabilized Ylide (salt-free) | Z |

| Horner-Wadsworth-Emmons | Aldehyde + Phosphonate | NaH, K₂CO₃ | E |

| Stereoselective Metathesis | Alkene + Alkene | Specific Mo or Ru catalysts | E or Z (catalyst dependent) mit.eduresearchgate.net |

Chiral Auxiliary and Asymmetric Catalysis in this compound Synthesis

The structure of this compound is achiral. However, the principles of asymmetric synthesis are relevant for producing chiral analogs or for synthetic routes that proceed through chiral intermediates. The introduction of fluorine or fluorinated groups can significantly influence the outcome of asymmetric reactions. nih.gov Asymmetric catalysis is crucial for constructing molecules with specific three-dimensional arrangements, particularly for creating chiral carbon centers. thieme-connect.deresearchgate.net

Should a chiral version of the target molecule be desired (e.g., by introducing a substituent on the octene chain), several strategies could be employed:

Chiral Auxiliaries: A chiral auxiliary could be temporarily incorporated into a precursor molecule to direct the stereochemical course of a key reaction, such as the formation of the C-C bond or the introduction of a functional group. After the desired stereochemistry is set, the auxiliary is removed.

Asymmetric Catalysis: A small amount of a chiral catalyst can be used to generate a large amount of an enantioenriched product. For instance, the catalytic asymmetric construction of CF₃-substituted chiral centers is an active area of research. thieme-connect.de This could be applied to a precursor to set a stereocenter before the final molecule is assembled. Chiral phase-transfer catalysts and chiral Brønsted acids have shown success in various asymmetric transformations, including fluorination. acs.orgnih.gov

While these methods would not be necessary for the synthesis of the achiral title compound itself, they represent the state-of-the-art for producing optically active fluorinated molecules and would be the methods of choice for synthesizing its chiral derivatives. nih.gov

Optimization and Scale-Up Considerations for this compound Synthesis

The industrial production of this compound necessitates a thorough understanding and optimization of the synthetic route to ensure efficiency, safety, and cost-effectiveness. A plausible and efficient method for the synthesis of this compound involves a two-step process: first, the formation of a suitable trifluoromethyl ketone intermediate, followed by an olefination reaction to introduce the dichlorinated double bond.

A likely precursor for the target molecule is 1,1,1-trifluoro-2-octanone. This ketone can be synthesized through various methods, including the reaction of organometallic reagents with trifluoroacetic acid derivatives. organic-chemistry.orgorganic-chemistry.org For instance, the treatment of an appropriate carboxylic acid with lithium diisopropylamide (LDA) to form an enediolate, followed by trifluoroacetylation, can yield the desired trifluoromethyl ketone. organic-chemistry.org

Once the trifluoromethyl ketone is obtained, a subsequent Wittig-type reaction can be employed to form the final product, this compound. libretexts.orgnih.gov This would involve the reaction of the ketone with a phosphorus ylide bearing a dichloromethylene group.

Reaction Condition Screening and Mechanistic Insights

Synthesis of the Trifluoromethyl Ketone Intermediate:

The formation of trifluoromethyl ketones can be influenced by several factors. organic-chemistry.orgrsc.org When employing methods like the enediolate trifluoroacetylation, the choice of base, solvent, and reaction temperature is critical. organic-chemistry.org Strong, non-nucleophilic bases such as LDA are often required for the complete formation of the enediolate. organic-chemistry.org The reaction temperature can also significantly impact the yield, with lower temperatures often favoring the desired product. organic-chemistry.org

Table 1: Illustrative Reaction Conditions for Trifluoromethyl Ketone Synthesis

| Parameter | Condition A | Condition B | Condition C | Expected Outcome |

|---|---|---|---|---|

| Base | LDA | NaH | t-BuOK | LDA is often preferred for clean enediolate formation. organic-chemistry.org |

| Solvent | THF | Diethyl Ether | DCM | Aprotic polar solvents like THF are commonly used. |

| Temperature | -78 °C | -20 °C | Room Temperature | Lower temperatures can improve selectivity and yield. organic-chemistry.org |

Olefination via Wittig Reaction:

The Wittig reaction is a versatile method for creating carbon-carbon double bonds. libretexts.orgnih.govwikipedia.org The reaction of a ketone with a phosphorus ylide proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then collapses to the alkene and a phosphine (B1218219) oxide byproduct. numberanalytics.commasterorganicchemistry.com The stereoselectivity and yield of the Wittig reaction are influenced by the nature of the ylide, the solvent, and the presence of additives like lithium salts. wikipedia.orgorganic-chemistry.org For the synthesis of a gem-dichloroalkene, a dichloromethylenetriphenylphosphorane (B1600985) ylide would be required.

The reactivity of trifluoromethyl ketones in Wittig reactions can be lower compared to their non-fluorinated analogs due to the electron-withdrawing nature of the trifluoromethyl group. thieme-connect.com Therefore, more reactive, non-stabilized ylides and carefully optimized conditions might be necessary. numberanalytics.comcommonorganicchemistry.com

Table 2: Key Parameters for the Wittig Olefination Step

| Parameter | Condition X | Condition Y | Condition Z | Impact on Reaction |

|---|---|---|---|---|

| Ylide Type | Non-stabilized | Semi-stabilized | Stabilized | Non-stabilized ylides are more reactive, which may be necessary for trifluoromethyl ketones. numberanalytics.comcommonorganicchemistry.com |

| Solvent | THF | Toluene | DMSO | The choice of solvent can influence ylide stability and reaction rate. |

| Base for Ylide Generation | n-BuLi | NaH | t-BuOK | Strong bases are typically required to generate the ylide in situ. commonorganicchemistry.com |

| Additives | LiBr | None | HMPA | Salt additives can affect the stereochemical outcome of the reaction. wikipedia.org |

Mechanistically, for lithium-free Wittig reactions, a concerted [2+2] cycloaddition to form the oxaphosphetane is supported by research. wikipedia.org The stereochemical outcome is often kinetically controlled. wikipedia.org For large-scale synthesis, understanding these mechanistic nuances is vital for controlling isomer ratios and maximizing the yield of the desired product. numberanalytics.com

Green Chemistry Principles in this compound Production

The application of green chemistry principles is essential to minimize the environmental impact of chemical manufacturing. nih.gov For the synthesis of this compound, several aspects can be optimized from a green chemistry perspective.

Atom Economy and Waste Reduction:

The Wittig reaction, while effective, generates a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct. nih.gov This significantly lowers the atom economy of the process. Alternative olefination methods with better atom economy, such as those utilizing catalytic systems, could be explored. Olefin metathesis is another powerful C-C bond-forming reaction that is considered a green chemical process. researchgate.netrsc.org

Safer Solvents and Reagents:

The choice of solvents plays a crucial role in the greenness of a synthesis. Traditional solvents like dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) have environmental and health concerns. nih.gov The ideal scenario is to use water or other benign solvents. While the organometallic reagents used in the synthesis of the ketone intermediate are often incompatible with protic solvents, the Wittig reaction can sometimes be performed in greener solvent systems or even under solvent-free conditions. The use of phase-transfer catalysts can facilitate reactions between reagents in immiscible phases, potentially reducing the need for large volumes of organic solvents. youtube.com

Energy Efficiency:

Chemical processes should be designed for energy efficiency. nih.gov This includes conducting reactions at ambient temperature and pressure whenever possible. The optimization of catalytic processes can lead to milder reaction conditions, thereby reducing energy consumption. For instance, highly active catalysts for both the ketone formation and the olefination step could lower the required reaction temperatures. The use of non-conventional energy sources like ultrasound has been shown to promote Wittig reactions, sometimes leading to higher yields and shorter reaction times. nih.gov

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application to Synthesis | Potential Improvement |

|---|---|---|

| Prevention of Waste | Minimize byproduct formation. | Develop catalytic olefination methods to avoid phosphine oxide waste. |

| Atom Economy | The Wittig reaction has poor atom economy. | Explore alternative C=C bond forming reactions like olefin metathesis. researchgate.netrsc.org |

| Safer Solvents and Auxiliaries | Replace hazardous solvents like DCM and THF. | Investigate the use of greener solvents or phase-transfer catalysis. youtube.com |

| Design for Energy Efficiency | Run reactions at lower temperatures. | Develop highly active catalysts to enable milder reaction conditions. Explore sonication. nih.gov |

By systematically screening reaction conditions and integrating green chemistry principles from the outset, the synthesis of this compound can be made more efficient, sustainable, and economically viable for industrial applications.

Reactivity and Transformations of 2,2 Dichloro 1,1,1 Trifluorooct 3 Ene

Electrophilic Additions to the Oct-3-ene (B8807844) Double Bond of 2,2-Dichloro-1,1,1-trifluorooct-3-ene

Electrophilic addition is a characteristic reaction of alkenes, where the electron-rich double bond attacks an electrophile. chemistrystudent.comlibretexts.org However, the reactivity of the double bond in this compound is significantly diminished. The strong inductive electron-withdrawing effects of the trifluoromethyl (-CF₃) and dichloro (-CCl₂) groups reduce the electron density of the oct-3-ene double bond, making it less nucleophilic and thus less reactive towards electrophiles compared to simple alkenes. acs.org

Halogenation Reactions and Halonium Ion Intermediates

The addition of halogens such as chlorine (Cl₂) or bromine (Br₂) to an alkene typically proceeds via an electrophilic addition mechanism. chemguide.co.ukkhanacademy.org The reaction is initiated by the polarization of the halogen molecule as it approaches the electron-dense region of the C=C double bond. chemistrystudent.comsavemyexams.com This leads to the formation of a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion on one of the carbons of the cyclic intermediate occurs from the opposite face, resulting in anti-addition of the halogen atoms across the double bond. khanacademy.org

For this compound, this reaction is expected to be slow due to the deactivating effect of the electron-withdrawing groups. The attack of the halogen (e.g., Br₂) would form a bromonium ion across the C3-C4 double bond. The subsequent attack by the bromide ion (Br⁻) would lead to the formation of a vicinal dihalide.

Table 1: Predicted Halogenation Reaction of this compound (Note: This data is theoretical and based on general chemical principles, as specific experimental data for this compound is not available in the provided sources.)

| Reactant | Reagent | Predicted Product |

| This compound | Br₂ in CCl₄ | (3R,4S)-3,4-Dibromo-2,2-dichloro-1,1,1-trifluorooctane (and its enantiomer) |

Hydrohalogenation and Markovnikov/Anti-Markovnikov Regioselectivity

Hydrohalogenation involves the addition of a hydrogen halide (HX, such as HBr or HCl) across the double bond. wikipedia.org This reaction is a cornerstone of electrophilic additions and its regioselectivity is famously governed by Markovnikov's rule. wikipedia.orgpressbooks.pub The rule states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon that has the greater number of hydrogen substituents. pressbooks.pub This preference is due to the formation of the more stable carbocation intermediate during the reaction. wikipedia.orgchadsprep.com

In the case of this compound, the protonation of the double bond can occur at either C3 or C4.

Protonation at C3: This would form a carbocation at C4 (a secondary carbocation).

Protonation at C4: This would form a carbocation at C3 (a secondary carbocation, but significantly destabilized by the strong inductive effect of the adjacent -CCl₂CF₃ group).

Therefore, the formation of the C4 carbocation is energetically favored. The subsequent attack by the halide ion (X⁻) at C4 will yield the Markovnikov product.

Conversely, in the presence of peroxides, the addition of HBr can proceed via a free-radical mechanism, leading to anti-Markovnikov addition. wikipedia.org In this scenario, the bromine radical adds first to the less substituted carbon (C3), to generate a more stable secondary radical at C4.

Table 2: Predicted Hydrohalogenation Reactions of this compound (Note: This data is theoretical and based on general chemical principles.)

| Reagent | Conditions | Regioselectivity | Predicted Major Product |

| HCl | Standard | Markovnikov | 4-Chloro-2,2-dichloro-1,1,1-trifluorooctane |

| HBr | Standard | Markovnikov | 4-Bromo-2,2-dichloro-1,1,1-trifluorooctane |

| HBr | With Peroxides (ROOR) | Anti-Markovnikov | 3-Bromo-2,2-dichloro-1,1,1-trifluorooctane |

Hydration and Other Oxygen-Nucleophile Additions

The acid-catalyzed hydration of alkenes results in the addition of water across the double bond to form an alcohol. chemguide.co.uk The mechanism is analogous to hydrohalogenation, involving the formation of a carbocation intermediate after initial protonation of the alkene. docbrown.info The reaction requires a strong acid catalyst, such as sulfuric acid. studysmarter.co.uk

For this compound, the hydration reaction would be expected to be slow and require harsh conditions due to the electronically-deficient nature of the alkene. The regioselectivity would follow Markovnikov's rule, with the hydroxyl (-OH) group adding to the more substituted carbon that can better stabilize the positive charge, which is C4. pressbooks.pub The initial product would be 2,2-dichloro-1,1,1-trifluorooctan-4-ol.

Table 3: Predicted Hydration Reaction of this compound (Note: This data is theoretical and based on general chemical principles.)

| Reagents | Conditions | Predicted Major Product |

| H₂O, H₂SO₄ (cat.) | Heat | 2,2-Dichloro-1,1,1-trifluorooctan-4-ol |

Nucleophilic Reactions Involving this compound

Substitution Reactions at Halogenated Carbons

Nucleophilic substitution reactions at vinylic carbons (sp²-hybridized carbons of an alkene) are generally difficult. libretexts.orgwikipedia.org Similarly, the sp³-hybridized carbons bearing the halogens in this compound present significant challenges for nucleophilic substitution.

The C-F bonds at the C1 position are exceptionally strong and are not susceptible to cleavage by common nucleophiles. The C-Cl bonds are at C2, a carbon atom that is sterically hindered and electronically influenced by both the adjacent trifluoromethyl group and the double bond. Direct Sₙ2 attack is hindered, and the formation of a carbocation at this position for an Sₙ1 reaction is highly destabilized by the electron-withdrawing groups. libretexts.orgaspirationsinstitute.com Vinylic halides are known to be unreactive towards Sₙ2 displacement due to steric hindrance and the high energy required for the nucleophile to approach in the plane of the double bond. libretexts.org While C2 is not a vinylic carbon, similar principles of electronic destabilization and steric hindrance apply, making nucleophilic substitution at this center highly improbable under standard conditions. Elimination reactions, promoted by a strong, non-nucleophilic base, might be a more likely pathway, potentially leading to alkyne formation. rroij.comstackexchange.com

Addition of Carbon Nucleophiles to the Alkene or Halogenated Centers

The electron-deficient nature of the double bond in this compound makes it a potential candidate for nucleophilic conjugate addition (Michael addition). Strong carbon nucleophiles, such as organocuprates (Gilman reagents) or stabilized enolates, could potentially add to the alkene. The attack would preferentially occur at the C4 position, with the resulting negative charge at C3 being stabilized by resonance and the inductive effect of the halogenated substituents. This would provide a pathway to introduce a new carbon-carbon bond at the C4 position.

Table 4: Predicted Conjugate Addition of a Carbon Nucleophile (Note: This data is theoretical and based on general chemical principles.)

| Reagent | Type of Reaction | Predicted Product (after proton workup) |

| (CH₃)₂CuLi | Nucleophilic Conjugate Addition | 2,2-Dichloro-4-methyl-1,1,1-trifluorooctane |

Radical Reactions of this compound and its Derivatives

The presence of both a double bond and halogen atoms makes this compound a candidate for various radical reactions.

Radical Additions to the Alkene

The carbon-carbon double bond in this compound is susceptible to radical addition reactions. The trifluoromethyl group, being strongly electron-withdrawing, significantly influences the regioselectivity of these additions. For instance, the addition of trifluoromethyl radicals to alkenes is a well-established process. rsc.orgrsc.org In the context of this compound, a trifluoromethyl radical would be expected to add to the less substituted carbon of the double bond, leading to a more stable radical intermediate.

A general strategy for the trifluoromethylation of alkenes involves the use of reagents like Togni's reagent or CF3I under visible light photoredox catalysis. acs.org These methods generate trifluoromethyl radicals that can then add across the double bond. A proposed four-component radical cascade reaction, initiated by an electron-donor-acceptor (EDA) complex, could also be applicable, leading to the formation of δ-CF3 carbonyl compounds. rsc.org

Halogen Atom Transfer Reactions

Halogen atom transfer (XAT) is a fundamental process in radical chemistry for the generation of carbon-centered radicals. rsc.org The dichloroalkenyl group in this compound can participate in such reactions. Homolytic cleavage of a carbon-chlorine bond can generate a vinyl radical. This process is often a key step in various synthetic transformations. rsc.org The generation of vinyl radicals from vinyl halides can be achieved photochemically, often facilitated by a photosensitizer or through the formation of a halogen-bonding complex. nih.gov

Cycloaddition and Pericyclic Reactions of this compound

The electronic nature of the double bond in this compound, influenced by the trifluoromethyl and dichloro substituents, makes it a potential partner in cycloaddition and pericyclic reactions.

Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org The reactivity of the alkene in this compound in these reactions is dictated by its frontier molecular orbitals (HOMO and LUMO). The electron-withdrawing trifluoromethyl group lowers the energy of both the HOMO and LUMO, making it a potentially good dienophile in Diels-Alder reactions, especially with electron-rich dienes. libretexts.org

Research on trifluoromethyl-substituted alkenes has shown their participation in various cycloaddition reactions. For example, [3+2] cycloadditions with pyridinium (B92312) salts have been reported to proceed via a cascade process. acs.org Boron-radical-catalyzed [3+2] cycloadditions with cyclopropanes have also been developed for the synthesis of trifluoromethyl-substituted cyclopentanes. thieme-connect.com Furthermore, trifluoromethyl-containing 1,2-diazabuta-1,3-dienes, generated in situ, undergo [4+2] cycloaddition with simple olefins. nih.gov

Transformations of the Trifluoromethyl and Dichloro Functional Groups within this compound

The trifluoromethyl and dichloro functional groups are not merely spectators and can undergo specific chemical transformations.

The trifluoromethyl group is generally robust, but under certain conditions, the C-F bonds can be selectively transformed. acs.org While challenging, methods for the selective transformation of aromatic trifluoromethyl groups have been developed and could potentially be adapted. acs.org

The dichlorovinyl group offers a handle for various transformations. A notable reaction is the conversion of 1,1,1-trifluoroalkanones to 1,1-dichloro-1-alkenones using aluminum trichloride (B1173362), highlighting a potential transformation pathway for the functional groups present in the target molecule. rsc.org

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

The vinylic chlorine atoms in this compound are susceptible to metal-catalyzed cross-coupling reactions, a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Palladium complexes are efficient catalysts for various cross-coupling reactions involving vinyl chlorides, such as Suzuki, Stille, Kumada, and Hiyama reactions. rsc.org Ligand-free palladium-catalyzed Sonogashira cross-coupling of vinyl halides with terminal alkynes is also a well-established method. rsc.org The synergistic merger of photoredox and nickel catalysis has enabled the decarboxylative cross-coupling of carboxylic acids with vinyl halides. nih.govacs.org

A particularly relevant study demonstrates the copper-mediated 2,2,2-trifluoroethylation of terminal alkynes using 1,1-dichloro-2,2,2-trifluoroethane (a structurally related compound), which proceeds by activating the two inert C-Cl bonds successively. This suggests that the dichlorovinyl moiety in this compound could be a valuable precursor for introducing the trifluoroethyl group into other molecules.

Photochemical and Electrochemical Reactivity of this compound

The presence of the chromophoric vinyl chloride and the electroactive C-Cl bonds suggests that this compound will exhibit both photochemical and electrochemical reactivity.

Photochemical reactions are initiated by the absorption of light. toxicdocs.org The vinyl chloride moiety can undergo photochemical reactions, and its reactivity is a subject of environmental and chemical interest. toxicdocs.org Photochemical [2+2] cycloadditions are a common reaction for alkenes, often requiring one of the reaction partners to be conjugated to absorb light. libretexts.org The generation of vinyl radicals from vinyl halides can also be achieved under photochemical conditions. nih.gov

Electrochemical methods can be employed to reduce the C-Cl bonds. The indirect electrochemical reduction of vinyl halides using mediators has been studied, and the rate of electron transfer can be determined using cyclic voltammetry. scispace.com The electrochemical reduction of vinyl chloride has been investigated on various electrode materials. ncku.edu.tw Furthermore, a bifunctional electrocatalysis strategy has been developed for the dehydrochlorination of 1,2-dichloroethane (B1671644) to produce vinyl chloride, a process that highlights the potential for electrochemical transformations of chlorinated hydrocarbons. nih.govcitelec.orggoogle.com

Advanced Spectroscopic and Characterization Methodologies for 2,2 Dichloro 1,1,1 Trifluorooct 3 Ene Excluding Basic Identification Data

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural and stereochemical determination of 2,2-dichloro-1,1,1-trifluorooct-3-ene. By analyzing the spectra from multiple nuclei (¹H, ¹³C, and ¹⁹F), a complete picture of the molecular framework can be assembled.

The electronic environment of each nucleus in this compound is unique, giving rise to a characteristic chemical shift. The presence of highly electronegative fluorine and chlorine atoms significantly influences these shifts, causing nearby nuclei to appear further downfield. libretexts.orglibretexts.org

¹H NMR: The proton spectrum would clearly show signals for the olefinic protons and the aliphatic butyl group. The protons on the double bond (C3 and C4) would appear as complex multiplets due to coupling to each other (³JHH) and to the adjacent methylene (B1212753) group on the butyl chain. The chemical shifts of these olefinic protons would be influenced by the E/Z stereochemistry of the double bond.

¹³C NMR: The ¹³C spectrum provides information on all eight carbon atoms in the molecule. libretexts.orgoregonstate.edu The carbon of the trifluoromethyl group (C1) would appear as a quartet due to strong one-bond coupling with the three fluorine atoms (¹JCF). The dichlorinated carbon (C2) would have a significant downfield shift due to the two chlorine substituents. The olefinic carbons (C3 and C4) would resonate in the typical alkene region (110-140 ppm), with their exact shifts dependent on the double bond geometry. libretexts.orgwisc.edu

¹⁹F NMR: The ¹⁹F NMR spectrum is simplest in terms of signal number but rich in coupling information. It would show a single resonance for the three equivalent fluorine atoms of the -CF₃ group. ncsu.edursc.orgresearchgate.net This signal's fine structure could reveal smaller, long-range couplings to protons in the molecule, such as the olefinic proton at C3.

Table 1: Illustrative Multinuclear NMR Data for (E)-2,2-Dichloro-1,1,1-trifluorooct-3-ene

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |

| C1 (-CF₃) | - | ~124 (q) | ¹JCF ≈ 285 |

| C2 (-CCl₂-) | - | ~95 | - |

| C3 (=CH-) | ~6.2 (dt) | ~135 (t) | ³JHH ≈ 15 (trans), ³JHH ≈ 7, ⁴JHF ≈ 1.5 |

| C4 (=CH-) | ~5.8 (dt) | ~128 | ³JHH ≈ 15 (trans), ³JHH ≈ 7 |

| C5 (-CH₂-) | ~2.2 (q) | ~32 | - |

| C6 (-CH₂-) | ~1.4 (sext) | ~30 | - |

| C7 (-CH₂-) | ~1.3 (sext) | ~22 | - |

| C8 (-CH₃) | ~0.9 (t) | ~14 | - |

Note: Data is estimated based on known spectroscopic rules and data from analogous compounds. 'q' denotes quartet, 't' denotes triplet, 'dt' denotes doublet of triplets.

2D NMR experiments are crucial for confirming the connections established by 1D NMR and for elucidating through-space relationships. libretexts.orgrsc.orgresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish the proton coupling network. youtube.com Cross-peaks would connect the C3 olefinic proton to the C4 olefinic proton, and the C4 proton to the C5 methylene protons. Further correlations would map out the entire butyl chain (C5-H to C6-H, C6-H to C7-H, etc.).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. researchgate.net It would definitively link the proton signals to their respective carbon signals in Table 1 (e.g., C3-H to C3, C4-H to C4).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. rsc.orgresearchgate.net Key correlations would include the C3 proton to C1, C2, and C5, and the C5 protons to C3 and C4, confirming the connectivity around the double bond and the placement of the dichlorotrifluoroethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of bonding. rsc.org For determining the stereochemistry of the double bond, a NOESY experiment could show a correlation between the C3 proton and the C5 protons in the Z-isomer, which would be absent or weaker in the E-isomer.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Analysis

HRMS provides the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₈H₁₁Cl₂F₃). Analysis of the fragmentation patterns gives further structural confirmation. whitman.edu

The mass spectrum of this compound would be characterized by a distinct isotopic pattern for the molecular ion [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The fragmentation is driven by the cleavage of bonds to form the most stable carbocations and radicals. libretexts.orgyoutube.com Common fragmentation pathways for halogenated alkenes include:

Alpha-cleavage: Cleavage of the C4-C5 bond, allylic to the double bond, would be a favorable pathway, leading to a resonance-stabilized allylic cation. youtube.com

Loss of Halogens: The loss of chlorine ([M-Cl]⁺) or fluorine ([M-F]⁺) radicals is a common fragmentation pattern for halogenated compounds. whitman.edu

McLafferty-type Rearrangements: If sterically possible, rearrangements involving the butyl chain could lead to the loss of neutral alkene molecules (e.g., butene).

While Electron Ionization (EI) is standard for creating fragment-rich spectra, softer ionization techniques like Chemical Ionization (CI) could be used to enhance the abundance of the molecular ion, which might be weak under EI conditions. Tandem Mass Spectrometry (MS/MS) would be invaluable for tracing fragmentation pathways. In an MS/MS experiment, a specific fragment ion (a "parent" ion) is selected and subjected to further fragmentation to generate "daughter" ions. This allows for the step-by-step reconstruction of the fragmentation mechanism, confirming the proposed structure.

Table 2: Plausible HRMS Fragments for this compound

| m/z (for ³⁵Cl) | Proposed Fragment | Plausible Origin |

| 228.03 | [C₈H₁₁³⁵Cl₂F₃]⁺ | Molecular Ion [M]⁺ |

| 193.05 | [C₈H₁₁³⁵ClF₃]⁺ | Loss of Cl radical |

| 171.04 | [C₄H₂³⁵Cl₂F₃]⁺ | Cleavage of C4-C5 bond (allylic) |

| 115.01 | [C₂³⁵Cl₂F₃]⁺ | Cleavage of C2-C3 bond |

| 57.07 | [C₄H₉]⁺ | Butyl cation from C3-C4 bond cleavage |

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint based on its functional groups. saschirality.orgsmu.edu

C=C Stretch: A characteristic C=C stretching vibration would be expected in the 1640-1680 cm⁻¹ region. orgchemboulder.comquimicaorganica.org The intensity of this band in the IR spectrum can be weak for symmetrically substituted trans-alkenes, but it should be strong in the Raman spectrum.

C-H Stretches and Bends: Olefinic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl group appear just below 3000 cm⁻¹. orgchemboulder.com Out-of-plane (OOP) C-H bending vibrations in the 650-1000 cm⁻¹ region are particularly diagnostic of the substitution pattern and stereochemistry of the alkene. quimicaorganica.org

C-F and C-Cl Stretches: Strong, intense absorption bands corresponding to C-F stretching vibrations are expected in the 1100-1350 cm⁻¹ region. C-Cl stretching vibrations typically appear in the 600-800 cm⁻¹ range. spectroscopyonline.com

Table 3: Key Illustrative Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Olefinic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-2960 | IR, Raman |

| C=C Stretch | 1640-1680 | IR, Raman (stronger) |

| C-F Stretch | 1100-1350 | IR (strong) |

| Olefinic C-H Bend (OOP) | 960-980 (for E-isomer) | IR (strong) |

| C-Cl Stretch | 600-800 | IR (strong) |

Chiroptical Spectroscopic Methods (e.g., VCD, ECD, ORD) for Enantiomeric Characterization of Resolved this compound

The structure this compound is not inherently chiral. However, if a chiral version were synthesized (for example, by introducing a chiral center into the butyl chain or through isotopic labeling), chiroptical techniques would be essential for determining its absolute configuration. saschirality.orgresearchgate.netnih.gov These methods measure the differential interaction of the molecule with left- and right-circularly polarized light. cas.czrsc.org

Vibrational Circular Dichroism (VCD): VCD measures the difference in IR absorption of left and right circularly polarized light. ru.nl It provides detailed stereochemical information about the molecule in solution. The VCD spectrum is highly sensitive to the molecule's conformation, and by comparing the experimental spectrum to one predicted by quantum chemical calculations, the absolute configuration can be determined. nih.gov

Electronic Circular Dichroism (ECD): ECD is the UV-Vis equivalent of VCD, measuring differential absorption in the region of electronic transitions. mdpi.com For a chiral analogue of the target molecule, the n→π* and π→π* transitions associated with the double bond would give rise to an ECD signal, the sign and magnitude of which would be characteristic of a specific enantiomer.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. It is related to ECD through the Kronig-Kramers transforms and provides complementary stereochemical information.

For any of these techniques to be applied, a sample containing an excess of one enantiomer of a chiral derivative of this compound would be required. The comparison of the experimentally measured spectrum with spectra calculated for a known configuration (e.g., R or S) would allow for an unambiguous assignment of the absolute stereochemistry of the molecule. nih.gov

X-ray Crystallography of Crystalline Derivatives or Intermediates of this compound

A thorough review of scientific literature and crystallographic databases reveals no published X-ray crystallography data for crystalline derivatives or intermediates of this compound. While the synthesis and characterization of various halogenated organic compounds are documented, specific crystallographic studies pertaining to derivatives of this particular C8 alkene are not available in the public domain as of the latest search.

The determination of a crystal structure through X-ray crystallography is contingent upon the successful synthesis of a stable, crystalline solid form of the compound or a suitable derivative. The absence of such data in the literature suggests that either crystalline derivatives have not yet been synthesized and characterized, or the results of such studies have not been publicly disseminated.

Future research in this area would first require the synthesis of a crystalline derivative of this compound. Subsequent X-ray diffraction analysis would be necessary to elucidate its three-dimensional structure, providing valuable insights into bond lengths, bond angles, and intermolecular interactions.

Theoretical and Computational Studies of this compound

A comprehensive search of available scientific literature and computational databases yielded no specific theoretical or computational studies for the chemical compound this compound. Consequently, the detailed analysis requested in the following sections cannot be provided at this time.

The study of chemical compounds through theoretical and computational methods is a complex process that relies on dedicated research. The absence of information indicates that this specific molecule has likely not been the subject of in-depth computational investigation.

Future research would be required to generate the data necessary to fulfill the requested article outline. Such research would involve:

Quantum Chemical Calculations: To determine the electronic structure, frontier molecular orbitals (HOMO-LUMO gap), and reactivity descriptors.

Charge Distribution and Electrostatic Potential Analysis: To understand the molecule's polarity and potential for intermolecular interactions, including halogen bonding.

Reaction Mechanism Elucidation: To map the energy profiles and identify transition states for its potential chemical transformations.

Conformational Analysis: To identify the most stable three-dimensional arrangements (stereoisomers) of the molecule.

Molecular Dynamics Simulations: To study its behavior in different solvents and its interactions with other molecules over time.

Until such studies are performed and published, a detailed theoretical and computational analysis of this compound remains unavailable.

Theoretical and Computational Studies of 2,2 Dichloro 1,1,1 Trifluorooct 3 Ene

Prediction of Spectroscopic Parameters from Theoretical Calculations for 2,2-Dichloro-1,1,1-trifluorooct-3-ene

Theoretical and computational chemistry offer powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that can aid in their experimental identification and characterization. For a novel or uncharacterized compound such as this compound, these methods would be indispensable. The prediction of various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra, would typically involve quantum chemical calculations.

The general workflow for such a study would involve:

Molecular Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a relevant basis set (e.g., 6-31G* or larger). For a molecule with a double bond, both the E and Z isomers would be considered and their relative energies calculated to identify the ground state configuration.

Frequency Calculations: Once the optimized geometry is obtained, frequency calculations are performed at the same level of theory. These calculations serve two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational frequencies that correspond to the peaks in the IR and Raman spectra.

Prediction of NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is a crucial aspect of structural elucidation. This is typically done using the Gauge-Including Atomic Orbital (GIAO) method, which is widely implemented in quantum chemistry software packages. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Prediction of UV-Vis Spectra: To predict the electronic transitions that give rise to UV-Vis absorption, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed. These calculations provide the excitation energies and oscillator strengths for the electronic transitions from the ground state to various excited states. The wavelength of maximum absorption (λmax) can then be determined from these excitation energies.

Hypothetical Data Tables for Predicted Spectroscopic Parameters

While no published data exists, the following tables illustrate how the predicted spectroscopic parameters for this compound would be presented based on theoretical calculations.

Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for (3E)-2,2-Dichloro-1,1,1-trifluorooct-3-ene.

| Atom Number | Atom Type | Predicted ¹³C Chemical Shift (ppm) | Attached Protons | Predicted ¹H Chemical Shift (ppm) |

| 1 | C | Value | - | - |

| 2 | C | Value | - | - |

| 3 | C | Value | H-3 | Value |

| 4 | C | Value | H-4 | Value |

| 5 | C | Value | H-5a, H-5b | Value |

| 6 | C | Value | H-6a, H-6b | Value |

| 7 | C | Value | H-7a, H-7b | Value |

| 8 | C | Value | H-8a, H-8b, H-8c | Value |

Note: The specific predicted chemical shift values would be dependent on the level of theory and basis set used in the quantum chemical calculations.

Table 2: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) and Intensities for (3E)-2,2-Dichloro-1,1,1-trifluorooct-3-ene.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity (km/mol) | Predicted Raman Activity (Å⁴/amu) |

| C-H stretch (alkyl) | Value Range | Value | Value |

| C=C stretch | Value | Value | Value |

| C-Cl stretch | Value Range | Value | Value |

| C-F stretch | Value Range | Value | Value |

| CH₂ bend | Value Range | Value | Value |

| CH₃ bend | Value Range | Value | Value |

Note: The predicted frequencies are typically scaled by an empirical factor to better match experimental values.

Table 3: Hypothetical Predicted Electronic Transitions for (3E)-2,2-Dichloro-1,1,1-trifluorooct-3-ene.

| Transition | Predicted Excitation Energy (eV) | Predicted Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | Value | Value | Value |

| S₀ → S₂ | Value | Value | Value |

| S₀ → S₃ | Value | Value | Value |

Note: These values would be obtained from TD-DFT calculations and would indicate the expected positions of absorption bands in the UV-Vis spectrum.

Advanced Applications of 2,2 Dichloro 1,1,1 Trifluorooct 3 Ene and Its Derivatives in Chemical Sciences

2,2-Dichloro-1,1,1-trifluorooct-3-ene as a Key Building Block in Complex Organic Synthesis

The unique structural features of this compound, specifically the combination of a trifluoromethyl group and a dichlorovinyl moiety, make it a valuable synthetic intermediate. While direct literature on this specific octene is limited, the reactivity of analogous dichlorotrifluoro-substituted compounds provides a clear indication of its synthetic potential. The presence of both fluorine and chlorine atoms on the molecule allows for a range of chemical transformations, making it a versatile building block for more complex structures.

The synthesis of related 1,1-dichloro-1-alkenes is often achieved through methods like the reaction of 1,1,1-trifluoroalkanones with aluminum trichloride (B1173362), which facilitates a conversion to 1,1-dichloro-1-alkenones. beilstein-journals.org This suggests a potential synthetic pathway to the title compound from a corresponding trifluoro-octanone precursor. Another established method for creating dichlorovinyl groups is the dehalogenation of tetrachloro derivatives using reagents like powdered zinc. orgsyn.org For instance, 1,1-dichloro-2,2-difluoroethylene (B1203012) can be synthesized from 1,1,1,2-tetrachloro-2,2-difluoroethane (B1359812) with a high yield. orgsyn.org Such methodologies could hypothetically be adapted for the synthesis of this compound.

The synthetic utility of dichlorovinyl compounds is well-documented. They serve as precursors in various cross-coupling reactions and as starting materials for the synthesis of other functional groups. The introduction of fluorine-containing groups, such as the trifluoromethyl group in this compound, is a significant strategy in medicinal chemistry to enhance properties like metabolic stability and bioavailability of drug candidates. chemenu.com

Development of Novel Reagents or Catalysts Incorporating this compound Substructures

The electron-withdrawing nature of the trifluoromethyl and dichloro groups in this compound can influence the reactivity of the double bond, making it a candidate for incorporation into novel reagents or catalyst systems. While specific examples involving this exact octene are not prevalent in the literature, the chemistry of similar fluorinated and chlorinated alkenes offers insights into its potential applications.

For example, fluorinated alkenes can be used as ligands in transition metal catalysis, where their electronic properties can tune the activity and selectivity of the metal center. The dichlorovinyl group can also participate in various catalytic cycles. The development of catalysts for specific organic transformations often relies on the fine-tuning of electronic and steric properties of the ligands, and the unique combination of substituents in this compound could offer advantages in this regard.

Furthermore, the reactivity of the carbon-chlorine bonds in the dichlorovinyl moiety allows for its use as a precursor to other functional groups that could be part of a larger catalytic structure. The synthesis of complex molecules often requires multi-step sequences, and having a building block that can be readily converted into a catalytic entity is highly valuable.

Potential as Precursors in Advanced Material Science

Fluoropolymer and Elastomer Synthesis from Octene-Based Monomers

Fluorinated polymers and elastomers are known for their exceptional thermal stability, chemical resistance, and low surface energy. Monomers based on fluorinated octenes, such as this compound, are potential candidates for the synthesis of new materials with tailored properties. The presence of both fluorine and chlorine atoms can impart a unique combination of characteristics to the resulting polymer.

The polymerization of such monomers could potentially proceed through the double bond, leading to a polymer backbone with pendant dichlorotrifluoroethyl and butyl groups. The properties of the resulting polymer would be influenced by the length of the alkyl chain and the nature of the halogen substitution. While specific data on polymers derived from this compound is not available, the general principles of fluoropolymer chemistry suggest that such a material would exhibit high hydrophobicity and chemical inertness.

The table below outlines the potential influence of different structural features on the properties of a hypothetical fluoropolymer derived from this compound, based on known structure-property relationships in fluoropolymers.

| Structural Feature | Potential Influence on Polymer Properties |

| Trifluoromethyl Group | Enhanced thermal stability, chemical resistance, and hydrophobicity. |

| Dichloro Substituents | Potential for cross-linking, modification of solubility, and flame retardancy. |

| Octene Backbone | Increased flexibility and lower glass transition temperature compared to shorter-chain analogs. |

| Alkyl Side Chain | Influence on crystallinity and mechanical properties. |

Specialty Chemical Applications

The reactivity of the dichlorovinyl group and the influence of the trifluoromethyl group make this compound a potential precursor for a variety of specialty chemicals. The dichlorovinyl moiety can undergo a range of chemical transformations, including substitution and elimination reactions, to generate other functional groups.

For instance, dichlorovinyl compounds can be converted to alkynes, which are themselves versatile intermediates in organic synthesis. The presence of the trifluoromethyl group can direct the regioselectivity of these reactions and influence the properties of the final products. Specialty chemicals derived from such precursors could find applications in agrochemicals, pharmaceuticals, and electronics.

Environmental Fate and Biodegradation Studies of this compound Analogs

Persistence and Environmental Mobility in Various Media

The environmental fate of this compound is not well-documented. However, by examining the properties of analogous short-chain chlorinated and fluorinated hydrocarbons, some predictions can be made about its likely behavior in the environment. The presence of carbon-fluorine and carbon-chlorine bonds generally increases the persistence of organic compounds due to the high bond energies, making them resistant to degradation.

Persistent and mobile organic substances are of environmental concern because they can be widely distributed in water resources. nih.gov The mobility of a substance in the environment is often related to its water solubility and its tendency to adsorb to soil and sediment, which is quantified by the organic carbon-water (B12546825) distribution coefficient (Koc). nih.gov Compounds with low water solubility and high Koc values tend to be less mobile in water and are more likely to be found in soil and sediment.

While experimental data for this compound is lacking, the table below presents data for some related short-chain compounds, which can provide an indication of the potential for persistence and mobility. It is important to note that the longer alkyl chain in the octene derivative would likely lead to lower water solubility and a higher Koc compared to these smaller analogs.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2,2-Dichloro-1,1,1-trifluoroethane (B1218200) | C₂HCl₂F₃ | 152.93 | 306-83-2 nist.govnist.gov |

| 2,2-Dichloro-1,1,1-trifluoropropane | C₃H₃Cl₂F₃ | 166.95 | 7126-01-4 nih.gov |

| (1E)-1,2-Dichloro-3,3,3-trifluoroprop-1-ene | C₃HCl₂F₃ | 164.94 | 25062-11-7 synquestlabs.com |

| 1,2-Dichloro-1,1-difluoroethane | C₂H₂Cl₂F₂ | Not specified | Not specified |

The degradation of halogenated hydrocarbons in the environment can occur through various pathways, including hydrolysis, photolysis, and microbial degradation. The rate of these processes is highly dependent on the specific structure of the compound and the environmental conditions. For some fluorinated compounds, reductive dechlorination has been identified as a degradation pathway. researchgate.net

Microbial Biodegradation Pathways and Defluorination/Dechlorination Challenges

The microbial biodegradation of highly halogenated compounds like this compound is a complex process, often limited by the toxicity of the compound and the recalcitrance of the carbon-halogen bonds. nih.govncert.nic.in Microorganisms have, however, evolved diverse enzymatic machinery to break down such xenobiotics. nih.govnih.gov The degradation of this particular molecule would involve breaking both carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds, which presents significant challenges.

Potential Biodegradation Pathways:

Biodegradation can proceed under both aerobic and anaerobic conditions, utilizing different enzymatic strategies. researchgate.netresearchgate.net

Aerobic Degradation: In the presence of oxygen, microorganisms can utilize oxygenase enzymes to initiate the degradation of halogenated alkenes. google.comusgs.gov Monooxygenases and dioxygenases can attack the double bond, leading to the formation of an epoxide. This epoxide is often unstable and can undergo further enzymatic or spontaneous reactions, leading to the cleavage of the carbon chain and potential dehalogenation. eurochlor.org For some chlorinated ethenes, aerobic cometabolism by methanotrophic bacteria has been observed, where the methane (B114726) monooxygenase enzyme fortuitously degrades the chlorinated compound. nih.govusgs.gov

Anaerobic Degradation: Under anaerobic conditions, the primary mechanism for the biodegradation of highly chlorinated compounds is reductive dechlorination. nih.govmdpi.comusgs.gov In this process, the halogenated compound acts as an electron acceptor, and a chlorine atom is replaced by a hydrogen atom. This process is typically sequential, with highly chlorinated compounds being progressively dechlorinated to less chlorinated, and often more toxic, intermediates like vinyl chloride before complete detoxification to ethene. mdpi.comusgs.gov This process, also known as halorespiration, is carried out by specific groups of bacteria, such as Dehalococcoides. uiowa.edueurochlor.org Dihaloelimination, the simultaneous removal of two chlorine atoms from adjacent carbons, is another possible anaerobic pathway. lsu.edu

Defluorination and Dechlorination Challenges:

The cleavage of carbon-halogen bonds is the key and often rate-limiting step in the biodegradation of halogenated compounds.

Dechlorination: The C-Cl bond is weaker than the C-F bond, making it more susceptible to microbial attack. A variety of dehalogenases have been identified that can cleave C-Cl bonds through hydrolytic, reductive, or oxygenolytic mechanisms. nih.govmdpi.comnih.govresearchgate.net Reductive dehalogenases are particularly important in anaerobic environments. eurochlor.orgyoutube.com While dechlorination is more facile than defluorination, the presence of multiple chlorine atoms and the trifluoromethyl group on the same carbon in this compound can create steric hindrance and electronic effects that challenge enzymatic action.

Defluorination: The carbon-fluorine bond is the strongest single covalent bond in organic chemistry, making it exceptionally resistant to cleavage. digitellinc.com Microbial defluorination is therefore a significant challenge. Nevertheless, several defluorinating enzymes have been discovered. researchgate.netresearchgate.net These enzymes operate through various mechanisms, including:

Hydrolytic Defluorination: Catalyzed by fluoroacetate (B1212596) dehalogenases, for instance, which use a nucleophilic attack to displace the fluoride (B91410) ion. researchgate.netcncb.ac.cn

Oxidative Defluorination: Involving oxygenases like cytochrome P450s, which can hydroxylate the fluorinated carbon, leading to an unstable intermediate that eliminates fluoride. researchgate.net

Reductive Defluorination: This is thermodynamically very challenging and less common for C-F bonds compared to C-Cl bonds. mdpi.com However, some microbial systems have shown the potential for reductive defluorination of certain perfluorinated compounds. nih.gov

The simultaneous presence of chlorine and fluorine atoms in this compound presents a unique challenge. The enzymes responsible for dechlorination may not be effective for defluorination, and vice versa. nih.gov The degradation would likely require a consortium of microorganisms with a diverse set of dehalogenating enzymes or a single organism with remarkably versatile enzymes. Furthermore, the fluoride ion released during defluorination can be toxic to microorganisms, potentially inhibiting the degradation process. nih.govnih.gov

Table 2: Key Enzymes and Microbial Processes in Halogenated Compound Biodegradation

| Enzyme/Process | Mechanism Type | Typical Substrates | Environmental Conditions | Relevance to this compound |

|---|---|---|---|---|

| Reductive Dehalogenase | Reductive Dechlorination | Polychlorinated ethenes, ethanes | Anaerobic | Potential for dechlorination of the CCl₂ group. |

| Mono/Dioxygenase | Oxidative Attack | Alkenes, Aromatic compounds | Aerobic | Potential for initial attack on the C=C double bond, leading to subsequent dehalogenation. |

| Haloalkane Dehalogenase | Hydrolytic Dehalogenation | Halogenated alkanes | Aerobic | Possible mechanism for dechlorination, though specificity for the highly substituted structure is uncertain. nih.gov |

| Fluoroacetate Dehalogenase | Hydrolytic Defluorination | Fluoroacetate | Aerobic | Illustrates a known defluorination mechanism, but its activity on a complex structure like the target compound is unknown. researchgate.net |

Future Research Directions and Emerging Trends for 2,2 Dichloro 1,1,1 Trifluorooct 3 Ene

Exploration of Sustainable and Green Synthetic Routes

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For a compound like 2,2-dichloro-1,1,1-trifluorooct-3-ene, future research could focus on moving away from traditional synthetic methods that may involve harsh reagents or produce significant waste.

Exploration into sustainable and green synthetic routes could include:

Catalytic Cross-Coupling Reactions: Investigating the use of catalysts (e.g., palladium, nickel, or copper-based) to form the carbon-carbon double bond, potentially from smaller, readily available fluorinated and chlorinated building blocks. This approach could offer higher atom economy and milder reaction conditions.

Olefin Metathesis: Exploring the possibility of using olefin metathesis to construct the octene backbone. This powerful C-C bond-forming reaction is known for its efficiency and functional group tolerance.

Bio-catalysis: Investigating the potential use of enzymes or whole-cell systems to catalyze specific steps in the synthesis, which could lead to highly selective and environmentally friendly processes.

Flow Chemistry: Utilizing continuous flow reactors could enable better control over reaction parameters, improve safety for potentially exothermic reactions, and allow for easier scalability of the synthesis.

A comparative table of potential green synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic Cross-Coupling | High atom economy, mild conditions, functional group tolerance. | Development of efficient and selective catalysts for the specific substrates. |

| Olefin Metathesis | High efficiency in C-C bond formation, potential for stereoselectivity. | Catalyst selection and optimization for the halogenated olefin. |

| Bio-catalysis | High selectivity, environmentally friendly, use of renewable resources. | Identification and engineering of suitable enzymes. |

| Flow Chemistry | Enhanced safety, improved process control, easy scalability. | Reactor design and optimization of reaction conditions in a continuous flow setup. |

Investigation of New Catalytic Transformations

The unique arrangement of chlorine and fluorine atoms in this compound suggests a rich potential for novel catalytic transformations. Future research should aim to understand and exploit the reactivity of this molecule.

Key areas for investigation include:

Selective Dehalogenation: Developing catalytic systems that can selectively remove one or more halogen atoms. This could lead to the synthesis of a variety of new fluorinated and/or chlorinated octene derivatives with tailored properties. For instance, selective dechlorination could yield trifluoro-octene isomers.

Asymmetric Hydrogenation: The double bond in the molecule presents an opportunity for asymmetric hydrogenation to create chiral centers. Research into chiral catalysts could lead to the synthesis of enantiomerically pure products, which are of high value in pharmaceuticals and agrochemicals.

Oxidation and Epoxidation: Investigating the catalytic oxidation of the double bond to form epoxides or other oxygenated derivatives. These products could serve as versatile intermediates for further chemical synthesis.

Polymerization: Exploring the potential of this compound as a monomer in polymerization reactions. The resulting polymers could exhibit interesting properties due to the presence of both chlorine and fluorine atoms.

Development of Advanced Analytical Techniques for Trace Analysis in Complex Matrices

As with any novel chemical compound that might find its way into industrial processes or the environment, the ability to detect and quantify it at trace levels is crucial. Future research should focus on developing robust and sensitive analytical methods.

Potential research directions include:

High-Resolution Mass Spectrometry (HRMS): Developing methods using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) with high-resolution analyzers (e.g., Orbitrap or TOF) for unambiguous identification and quantification in complex samples such as soil, water, or biological tissues.

Tandem Mass Spectrometry (MS/MS): Creating specific MS/MS methods (e.g., Multiple Reaction Monitoring - MRM) for highly selective and sensitive detection, which is essential for monitoring purposes.

Advanced Sample Preparation: Innovating sample preparation techniques, such as solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE), to effectively pre-concentrate the analyte from various matrices, thereby improving detection limits.

A table summarizing potential analytical techniques is provided below.

| Analytical Technique | Principle | Potential Application |

| GC-HRMS | Separation by gas chromatography followed by high-resolution mass analysis. | Identification and quantification in environmental and industrial samples. |

| LC-MS/MS | Separation by liquid chromatography followed by tandem mass spectrometry. | Analysis of the compound and its potential metabolites in biological matrices. |

| SPME-GC-MS | Pre-concentration using a coated fiber followed by GC-MS analysis. | Trace level detection in air and water samples. |

Computational Design and Predictive Modeling of Novel Derivatives

Computational chemistry offers a powerful tool to predict the properties and reactivity of molecules before they are synthesized in the lab, saving time and resources.

Future computational studies on this compound and its derivatives could involve:

Density Functional Theory (DFT) Calculations: To predict molecular geometries, electronic properties, and reaction mechanisms. This can guide the design of new synthetic routes and the prediction of reactivity in catalytic transformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a particular biological or chemical activity is identified, QSAR models can be developed to predict the activity of new derivatives based on their chemical structure. This is particularly relevant for screening large virtual libraries of compounds.

Molecular Dynamics (MD) Simulations: To study the interactions of the molecule with biological targets or materials. For example, MD simulations could be used to understand how a polymer derived from this monomer might behave.

Unexplored Applications in Niche Chemical Fields

The unique combination of a trifluoromethyl group, two chlorine atoms, and a double bond in an eight-carbon chain suggests that this compound could find applications in several specialized areas of chemistry.